1194961-19-7 (Free base)

CAS No.:

Cat. No.: VC14509626

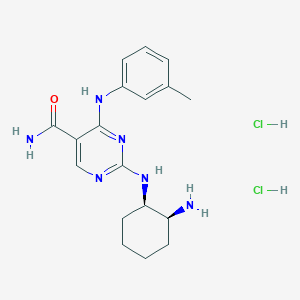

Molecular Formula: C18H26Cl2N6O

Molecular Weight: 413.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H26Cl2N6O |

|---|---|

| Molecular Weight | 413.3 g/mol |

| IUPAC Name | 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C18H24N6O.2ClH/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19;;/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24);2*1H/t14-,15+;;/m0../s1 |

| Standard InChI Key | AXHMCRALBQMFHA-FZMMWMHASA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N.Cl.Cl |

| Canonical SMILES | CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

1194961-19-7 (free base) belongs to the class of 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamides. Its molecular formula is , with a molecular weight of 340.42 g/mol . The compound’s SMILES notation is , reflecting its stereospecific configuration .

Key Physicochemical Characteristics

Table 1: Molecular and Computational Chemistry Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 340.42 g/mol | |

| LogP (Partition Coefficient) | 2.31 | |

| Topological Polar Surface Area | 118.95 Ų | |

| Rotatable Bonds | 5 |

Pharmacological Activity

Mechanism of Action

1194961-19-7 (free base) inhibits Syk, a non-receptor tyrosine kinase critical in immunoreceptor signaling pathways, including those mediated by Fcγ receptors (FcγR) . Syk activation triggers downstream events such as platelet aggregation, inflammatory cytokine release, and angiogenesis . By binding to Syk’s catalytic domain with an IC of 4 nM, the compound blocks phosphorylation of downstream substrates like PLCγ2 and Vav1, thereby attenuating immune cell activation .

In Vitro Efficacy

-

Platelet Aggregation Assays: The compound completely inhibited HIT immune complex-induced aggregation of human and transgenic mouse platelets at nanomolar concentrations .

-

Kinase Selectivity: Profiling against 290 kinases revealed >70% residual activity for non-Syk kinases at 1 μM, confirming high specificity .

Table 2: Pharmacokinetic Parameters (Preclinical Data)

| Parameter | Value | Model | Source |

|---|---|---|---|

| IC (Syk Inhibition) | 4 nM | In vitro | |

| Oral Bioavailability | >80% | Mouse | |

| Plasma Half-Life | 3.2 hours | Mouse |

Preclinical Applications

Heparin-Induced Thrombocytopenia (HIT)

In a transgenic mouse model of HIT, oral administration of 1194961-19-7 (free base) (30 mg/kg twice daily) prevented thrombocytopenia and thrombosis induced by anti-platelet factor 4 (PF4) antibodies . Treated mice exhibited:

-

Platelet Counts: Nadir platelet levels 2.5-fold higher than controls () .

-

Thrombosis Incidence: Reduced by 70% compared to vehicle-treated mice () .

Anti-Inflammatory Effects

The compound suppressed FcγR-mediated release of TNF-α and IL-6 in macrophage cultures, suggesting utility in autoimmune and inflammatory conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume